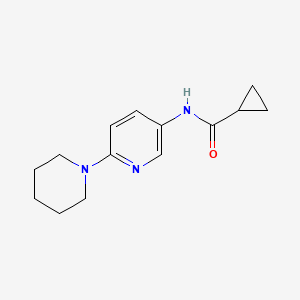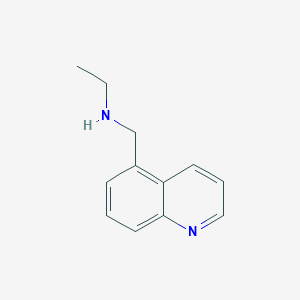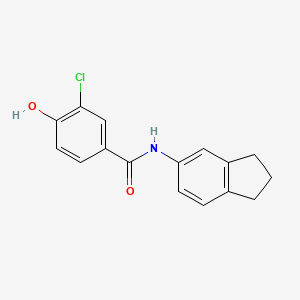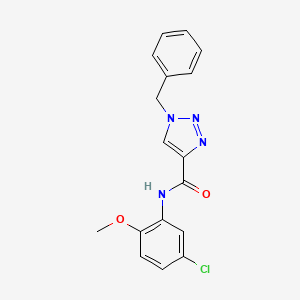
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of protein kinase Mζ (PKMζ), which is a critical enzyme involved in long-term memory formation and maintenance. The use of CPP has provided valuable insights into the molecular mechanisms underlying memory formation and has potential applications in the treatment of memory-related disorders.
作用機序
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide acts as a potent and selective inhibitor of PKMζ, which is a critical enzyme involved in the maintenance of long-term memory. PKMζ is a persistently active form of protein kinase C (PKC) that is synthesized locally at the synapse in response to synaptic activity. PKMζ is thought to regulate the persistence of synaptic plasticity and the maintenance of long-term memory by phosphorylating key synaptic proteins.
Biochemical and Physiological Effects:
The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to reduce the persistence of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie the formation and maintenance of long-term memory. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been shown to regulate dendritic spine morphology by reducing the number and size of dendritic spines.
実験室実験の利点と制限
The advantages of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potency and selectivity for PKMζ, which allows for the specific inhibition of PKMζ without affecting other PKC isoforms. The limitations of using N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in lab experiments include its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are several future directions for research involving N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide. One direction is to investigate the potential therapeutic applications of N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide in the treatment of memory-related disorders, such as Alzheimer's disease. Another direction is to investigate the role of PKMζ in other forms of synaptic plasticity and learning, such as fear conditioning and spatial learning. Additionally, the development of new and more potent inhibitors of PKMζ may provide valuable tools for studying the molecular mechanisms underlying memory formation and maintenance.
合成法
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide can be synthesized using several methods, including the reaction of 6-bromo-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Another method involves the reaction of 6-chloro-3-pyridylpyridine with piperidine followed by cyclopropanecarboxylic acid. Both methods yield N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide as a white crystalline powder.
科学的研究の応用
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been extensively used in scientific research to study the molecular mechanisms underlying long-term memory formation and maintenance. The selective inhibition of PKMζ by N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has been shown to impair the formation and maintenance of long-term memory in various animal models. N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide has also been used to investigate the role of PKMζ in synaptic plasticity and the regulation of dendritic spine morphology.
特性
IUPAC Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(11-4-5-11)16-12-6-7-13(15-10-12)17-8-2-1-3-9-17/h6-7,10-11H,1-5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTWBXIDUFXTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-piperidin-1-ylpyridin-3-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)

